molecular formula C11H19N3O2 B2559739 4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide CAS No. 2408974-46-7

4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide

Cat. No.: B2559739
CAS No.: 2408974-46-7
M. Wt: 225.292
InChI Key: PUFPEMJXMVCYGA-UHFFFAOYSA-N
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Description

4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . It is characterized by the presence of a pyrrolidinone ring fused to an azepane ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide typically involves the reaction of azepane derivatives with pyrrolidinone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzymatic activity and receptor binding .

Comparison with Similar Compounds

4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c12-11(16)13-6-1-3-9(5-8-13)14-7-2-4-10(14)15/h9H,1-8H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPEMJXMVCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)N)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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